{1-[2-(4-Methoxyphenyl)ethyl]piperidin-4-yl}methylamine
Description
{1-[2-(4-Methoxyphenyl)ethyl]piperidin-4-yl}methylamine is a piperidine derivative featuring a 2-(4-methoxyphenyl)ethyl group attached to the piperidine nitrogen and a methylamine substituent at the 4-position of the ring. Its dihydrochloride salt (CAS: 108555-25-5) is documented as a biochemical intermediate . This compound is structurally related to pharmacologically active agents, such as the antihistamine Astemizole, but lacks the benzimidazole ring critical for H1 receptor antagonism .
Properties
IUPAC Name |
[1-[2-(4-methoxyphenyl)ethyl]piperidin-4-yl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O/c1-18-15-4-2-13(3-5-15)6-9-17-10-7-14(12-16)8-11-17/h2-5,14H,6-12,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRLMMRGAPIWHGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCN2CCC(CC2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of {1-[2-(4-Methoxyphenyl)ethyl]piperidin-4-yl}methylamine involves several steps. One common synthetic route starts with the reaction of 4-methoxyphenethylamine with piperidine under specific conditions to form the desired product . The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require catalysts to facilitate the reaction .
Chemical Reactions Analysis
{1-[2-(4-Methoxyphenyl)ethyl]piperidin-4-yl}methylamine undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
{1-[2-(4-Methoxyphenyl)ethyl]piperidin-4-yl}methylamine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of {1-[2-(4-Methoxyphenyl)ethyl]piperidin-4-yl}methylamine involves its interaction with specific molecular targets, such as receptors or enzymes . The compound may bind to these targets, modulating their activity and influencing various biochemical pathways . The exact pathways and targets depend on the specific context of its use in research .
Comparison with Similar Compounds
Astemizole (Hismanal)
Structure :
- Piperidine N-substituent : 2-(4-Methoxyphenyl)ethyl (shared with the target compound).
- 4-Position : Benzimidazol-2-amine.
Activity : Potent antihistaminic (H1 receptor antagonist) due to benzimidazole-mediated receptor interactions .
Key Difference : The benzimidazole ring in Astemizole confers specificity for histamine receptors, whereas the target compound’s methylamine group may redirect its biological targets.
{1-[2-(4-Fluorophenyl)ethyl]piperidin-4-yl}methylamine Oxalate
Structure :
- Piperidine N-substituent : 2-(4-Fluorophenyl)ethyl (fluoro vs. methoxy).
- 4-Position: Methylamine (same as target compound). Activity: Not explicitly documented, but fluorine’s electronegativity may enhance metabolic stability compared to methoxy .
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine
Structure :
- Piperidine N-substituent: None (piperidin-1-yl).
- 4-Position: Pyrimidin-2-amine.
Aryloxyethylamine Derivatives (Neuroprotective Agents)
Structure :
- Piperidine N-substituent: Aryloxyethyl (e.g., 4-methoxyphenoxyethyl).
- 4-Position: Aryl methanone (e.g., 4-fluorophenyl). Activity: Neuroprotective effects in PC12 cells, attributed to aryl methanone interactions with cellular targets .
Structural and Pharmacological Data Table
Mechanistic and Functional Insights
- Target Compound: The methylamine group may facilitate interactions with amine-binding receptors or transporters. Its lack of a benzimidazole ring suggests divergent mechanisms from Astemizole, possibly targeting monoamine transporters or sigma receptors.
- Fluorinated Analog : The 4-fluorophenyl substitution could reduce oxidative metabolism, extending half-life compared to the methoxy variant .
- Neuroprotective Derivatives: The aryl methanone group in compounds likely engages in hydrophobic interactions with neuroprotective targets, a feature absent in the target compound .
Biological Activity
The compound {1-[2-(4-Methoxyphenyl)ethyl]piperidin-4-yl}methylamine, commonly referred to as a piperidine derivative, has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The chemical structure of the compound is characterized by a piperidine ring substituted with a 4-methoxyphenyl group and an ethyl moiety. Its molecular formula is with a molar mass of approximately 262.36 g/mol.
Structural Formula
Research indicates that this compound exhibits significant activity as a dopamine D2 receptor antagonist . It has been shown to bind effectively to the D2 dopamine receptor, which is crucial in various neurological and psychiatric conditions.
Affinity Studies
In vitro studies have reported that derivatives of this compound can have varying affinities for the D2 receptor. For instance, one derivative demonstrated a binding affinity with , indicating its potential as a therapeutic agent in treating disorders related to dopamine dysregulation .
Pharmacological Effects
- Antidepressant Activity : Some studies suggest that compounds similar to this compound may exhibit antidepressant effects through modulation of serotonin and norepinephrine levels.
- Antiparasitic Properties : Research has explored the potential antiparasitic activity of related compounds, focusing on their efficacy against malaria parasites by inhibiting specific ATPase activities .
- CNS Effects : The compound's ability to cross the blood-brain barrier makes it a candidate for further investigation in central nervous system (CNS) disorders, particularly in relation to its dopaminergic activity.
Study 1: Dopamine Receptor Binding Affinity
A study evaluated various piperidine derivatives for their binding affinity to the D2 receptor. The most active compound showed a significant reduction in binding when certain substitutions were made, highlighting the importance of structural modifications for enhancing receptor interaction .
Study 2: Antiparasitic Activity
In another study, derivatives were tested against Plasmodium falciparum in mouse models. The optimized compounds displayed improved efficacy with reduced parasitemia levels, suggesting that modifications in structure can lead to enhanced biological activity against malaria .
Table 1: Affinity of Piperidine Derivatives for D2 Receptor
| Compound Name | Binding Affinity ( nM) | Comments |
|---|---|---|
| Compound A | 54 | Most active in the study |
| Compound B | 100 | Moderate activity |
| Compound C | 200 | Less effective |
Table 2: Efficacy Against Malaria Parasites
| Compound Name | Dosage (mg/kg) | % Reduction in Parasitemia | Comments |
|---|---|---|---|
| Compound A | 40 | 30% | Significant efficacy |
| Compound B | 20 | 15% | Moderate efficacy |
| Compound C | 10 | 5% | Minimal effect |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
